N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide
Description
This compound is an acetamide derivative featuring a pyridinyl core substituted with a sulfanyl-linked phenyl group bearing a pyrrolidine-1-carbonyl moiety. Its molecular formula is C₁₉H₂₀N₄O₂S, with a molecular weight of 392.46 g/mol (calculated from ). The pyrrolidinylcarbonyl group introduces a cyclic tertiary amine, which may enhance solubility and influence biological interactions. The compound is listed in supplier databases under CAS No. 343373-18-2, with synonyms such as MLS000695976 and CHEMBL1613617 .
Properties
IUPAC Name |
N-[5-[2-(pyrrolidine-1-carbonyl)phenyl]sulfanylpyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13(22)20-17-9-8-14(12-19-17)24-16-7-3-2-6-15(16)18(23)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUOYRBYIMNSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a phenyl group and a sulfanyl moiety, along with an acetamide functional group. This complex structure may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing the pyridine nucleus often exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridine can possess antibacterial, antifungal, and antiviral activities. The presence of additional functional groups enhances these properties, making them promising candidates for therapeutic applications against various pathogens .
Neuropharmacological Effects
Pyridine derivatives have been implicated in modulating neurotransmission, particularly in relation to glutamatergic systems. Dysfunction in these systems is linked to neurological disorders such as epilepsy. Compounds similar to this compound have been studied for their potential as noncompetitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission .
Anti-inflammatory Properties
The compound's structural characteristics suggest possible anti-inflammatory effects. Pyridine derivatives are known to inhibit pro-inflammatory cytokines and pathways, providing a rationale for their use in treating inflammatory conditions .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those similar to this compound. Results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
Study 2: Neuropharmacological Assessment
In a neuropharmacological evaluation, a compound structurally related to this compound was tested for its ability to inhibit AMPA receptor-mediated calcium influx in vitro. The IC50 value was determined to be approximately 60 nM, indicating potent activity that could translate into therapeutic effects for seizure management .
Study 3: Inflammation Model
In an animal model of inflammation, administration of a related pyridine derivative resulted in a significant reduction in edema and inflammatory markers. The study concluded that the compound's mechanism involved inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of acetamides can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of disease. N-(5-{[2-(1-pyrrolidinylcarbonyl)phenyl]sulfanyl}-2-pyridinyl)acetamide may share these properties due to its structural similarities.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that related compounds significantly reduced inflammation markers in animal models of arthritis, suggesting that this compound could be effective in treating inflammatory disorders .
Antiviral Activity
The compound's potential as an antiviral agent has been explored, particularly against influenza viruses. The presence of the pyridine and phenyl groups may enhance its ability to interact with viral proteins.
Case Study:
In a patent concerning indazole derivatives for treating influenza virus infections, compounds structurally related to this compound were shown to exhibit antiviral activity by inhibiting viral replication . This suggests a possible pathway for further research into the compound's efficacy against other viral pathogens.
Protein Kinase Inhibition
The compound may also act as a modulator of protein kinases, which play crucial roles in cellular signaling pathways. Inhibitors targeting specific kinases can be pivotal in cancer therapy.
Case Study:
Research has identified various small molecules that inhibit protein kinases involved in cancer progression. A structure-activity relationship (SAR) analysis indicated that modifications similar to those found in this compound could enhance selectivity and potency against certain kinases .
Data Tables
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table compares the target compound with analogs from , and 8:
Key Observations :
- The target compound’s pyrrolidinylcarbonyl group distinguishes it from analogs with simpler substituents (e.g., chloro, methyl, or nitro groups). This moiety may enhance lipophilicity compared to 8w (methylpyridinyl) or ’s dimethylpyrimidinyl derivative.
- Compounds like 8t and 8w incorporate indolylmethyl-oxadiazole groups, which are absent in the target compound but are associated with enhanced bioactivity in enzyme inhibition assays .
Inferences for Target Compound :
- The pyrrolidinylcarbonyl group may modulate binding to enzymes like BChE or LOX, similar to 8v’s nitro group.
- Lack of an indolylmethyl-oxadiazole moiety (as in 8t) might reduce α-glucosidase inhibition but improve selectivity for other targets.
Pharmacophoric Features and SAR
- Sulfanyl Linker : Critical for hydrogen bonding and hydrophobic interactions in enzyme active sites (common across all analogs).
- Heterocyclic Substituents: Pyrrolidinylcarbonyl (Target): Potential for enhanced solubility and CNS penetration due to the tertiary amine. Indolylmethyl (8t, 8w): May improve π-π stacking in aromatic enzyme pockets. Furyl (): Could introduce steric hindrance or electron-withdrawing effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
